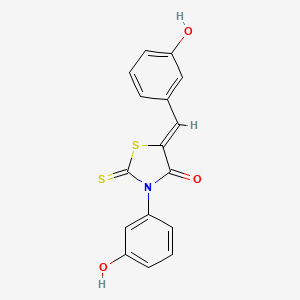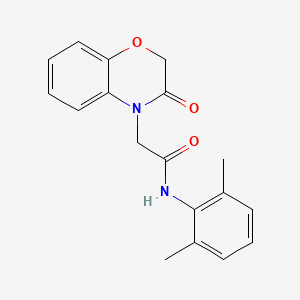
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and a dichlorophenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiols or disulfides in the presence of a suitable catalyst.
Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with 2,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the dichlorophenyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-9-5-6-10(17)12(7-9)18-14(20)8-22-15-19-11-3-1-2-4-13(11)21-15/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYAPNDXMPVKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B6083929.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6083934.png)
![[3-(dimethylamino)pyrrolidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)


![7-isopentyl-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)

![[(2S)-1-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6084007.png)

![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6084024.png)
